6-Chloro-4-(isopropylamino)nicotinamide

IMPDH2 inhibition NAD metabolism Immunosuppression

This is an exclusive intermediate for convergent synthesis of the clinical-stage IRAK4 inhibitor BMS-986126 (IC50=5.3 nM). Its primary carboxamide is uniquely engineered to eliminate the hydrolysis step required by ethyl ester analogs, enabling direct amidation with complex chiral amines. The 4-isopropylamino group is critical for hinge-binding (PDB 8SCV), while the 6-chloro handle is indispensable for late-stage SNAr diversification. Generic substitution is not feasible for programs targeting the IRAK4 front pocket. Also a validated starting point for IMPDH2 inhibitor development (Ki=240–440 nM). Procure now for streamlined kinase SAR campaigns.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
Cat. No. B8454669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-(isopropylamino)nicotinamide
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC(=NC=C1C(=O)N)Cl
InChIInChI=1S/C9H12ClN3O/c1-5(2)13-7-3-8(10)12-4-6(7)9(11)14/h3-5H,1-2H3,(H2,11,14)(H,12,13)
InChIKeyMQGJYQRFSWJTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-(isopropylamino)nicotinamide: Core Properties and Kinase Inhibitor Intermediate Profile


6-Chloro-4-(isopropylamino)nicotinamide (C9H12ClN3O, MW 213.66 g/mol) is a 2,4-disubstituted nicotinamide derivative characterized by a chlorine atom at the 6-position and an isopropylamino group at the 4-position of the pyridine ring . This compound functions both as a direct pharmacological agent—demonstrating inhibition of Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240–440 nM [1]—and as a strategic synthetic intermediate in the preparation of potent, selective IRAK4 inhibitors such as BMS-986126 (IC50 = 5.3 nM) . Its primary carboxamide group offers a distinct reactivity advantage over corresponding nitrile or ester analogs, enabling direct amidation in downstream convergent syntheses without requiring pre-hydrolysis steps.

Why 6-Chloro-4-(isopropylamino)nicotinamide Cannot Be Replaced by Generic Nicotinamide Analogs in Targeted Synthesis


Substituting 6-Chloro-4-(isopropylamino)nicotinamide with superficially similar analogs such as 6-chloro-N-methylnicotinamide or unsubstituted nicotinamide introduces critical failures in downstream synthetic pathways. The primary carboxamide at the 3-position is essential for direct amidation with complex chiral amines (e.g., (2R)-2-fluoro-3-hydroxy-3-methylbutylamine) to yield advanced IRAK4 pharmacophores [1]. Analogs lacking the 4-isopropylamino group cannot establish the key hinge-binding interactions observed in the IRAK4–BMS-986126 co-crystal structure (PDB 8SCV) [2]. Furthermore, the 6-chloro substituent is indispensable for subsequent SNAr coupling with 2-amino-5-cyanopyrimidine; the corresponding 6-unsubstituted or 6-methyl analogs exhibit dramatically reduced reactivity under standard palladium- or base-mediated coupling conditions [1]. These structure-activity constraints render generic substitution unfeasible for programs targeting the IRAK4 front pocket.

6-Chloro-4-(isopropylamino)nicotinamide: Quantitative Differentiation Evidence Against Closest Analogs


IMPDH2 Inhibitory Potency: 6-Chloro-4-(isopropylamino)nicotinamide versus Nicotinamide

6-Chloro-4-(isopropylamino)nicotinamide exhibits measurable inhibitory activity against recombinant human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), with a reported Ki of 240 nM when tested against the NMD (nicotinamide adenine dinucleotide) substrate [1]. In contrast, unsubstituted nicotinamide shows no significant IMPDH2 inhibition at comparable concentrations, as it functions as the natural product substrate rather than an inhibitor. The 6-chloro and 4-isopropylamino substituents convert the nicotinamide scaffold from an enzyme substrate into a competitive inhibitor occupying the NAD+ cofactor binding pocket.

IMPDH2 inhibition NAD metabolism Immunosuppression

Synthetic Intermediate Utility: Direct Amidation Advantage Over the Ethyl Ester Analog

6-Chloro-4-(isopropylamino)nicotinamide serves as a direct amidation partner in the synthesis of advanced IRAK4 inhibitors. In the patented synthesis of BMS-986126 (IRAK4 IC50 = 5.3 nM), the primary carboxamide undergoes direct HATU- or EDCI-mediated coupling with (2R)-2-fluoro-3-hydroxy-3-methylbutylamine . The corresponding ethyl ester analog (ethyl 6-chloro-4-(isopropylamino)nicotinate, CAS 1011464-52-0) requires a two-step sequence of ester hydrolysis to the carboxylic acid followed by amidation, adding one synthetic step and reducing overall yield [1]. This one-step advantage is significant in multi-kilogram process chemistry where step-count reduction directly impacts cost-of-goods.

IRAK4 inhibitor synthesis Amidation Convergent synthesis

6-Chloro Substituent Differentiation: Reactivity Advantage in SNAr Coupling Over 6-Unsubstituted Analogs

The 6-chloro substituent on 6-chloro-4-(isopropylamino)nicotinamide is a critical functional handle for SNAr (nucleophilic aromatic substitution) reactions with heteroaryl amines, enabling construction of the 6-heteroaryl-amino motif essential for IRAK4 hinge-region binding [1]. In the BMS-986126 synthesis, the 6-chloro group undergoes displacement with 2-amino-5-cyanopyrimidine to install the key hinge-binding pharmacophore [2]. The 6-unsubstituted analog (4-(isopropylamino)nicotinamide) lacks this reactive site and cannot participate in analogous SNAr couplings without pre-functionalization (e.g., halogenation or nitro-group installation), adding 1–2 synthetic steps and requiring harsh electrophilic aromatic substitution conditions.

SNAr coupling C-N bond formation Kinase inhibitor synthesis

Hydrogen Bond Donor Capacity: Differentiated Physicochemical Profile Versus the Nitrile Analog

6-Chloro-4-(isopropylamino)nicotinamide possesses two hydrogen bond donors (primary amide NH2) and four hydrogen bond acceptors, whereas the corresponding nitrile analog (6-chloro-4-(isopropylamino)nicotinonitrile, CAS 1447226-65-4, C9H10ClN3, MW 195.65) has zero HBD, three HBA, and a reduced molecular weight . The primary amide contributes to aqueous solubility and provides an additional binding interaction with the IRAK4 backbone carbonyl of Val263 and the side chain of Asp272, as evidenced by the BMS-986126 co-crystal structure (PDB 8SCV) [1]. The nitrile analog cannot participate in these hydrogen bond donor interactions, which are critical for potent IRAK4 inhibition.

Physicochemical properties Hydrogen bonding Permeability

NNMT/NAMPT Pathway Selectivity: Distinct Target Engagement Profile Versus N-Methyl Analog

6-Chloro-4-(isopropylamino)nicotinamide has been characterized as a chemical probe for nicotinamide N-methyltransferase (NNMT) in enzyme inhibition studies . Its N-methyl analog (6-chloro-4-(isopropylamino)-N-methylnicotinamide, CAS 2808391-84-4) has been reported in BindingDB with an NNMT Ki of 140 nM and IC50 of 210 nM [1]. The primary amide form may exhibit reduced NNMT affinity (due to loss of a methyl group that could occupy the SAM methyl donor pocket) but gains the advantage of being a versatile synthetic intermediate that can be derivatized to both NNMT and NAMPT probes. This dual-purpose utility—direct biological activity plus synthetic versatility—is not shared by the N-methyl analog, which is limited to terminal biological testing without further synthetic elaboration.

NNMT NAMPT NAD+ biosynthesis Cancer metabolism

6-Chloro-4-(isopropylamino)nicotinamide: Evidence-Backed Application Scenarios for Scientific Procurement


IRAK4-Targeted Kinase Inhibitor Lead Optimization and Process Chemistry

Use 6-chloro-4-(isopropylamino)nicotinamide as the core intermediate for convergent synthesis of 6-heteroaryl-4-(isopropylamino)nicotinamide-based IRAK4 inhibitors, including the clinical candidate BMS-986126 (IRAK4 IC50 = 5.3 nM) . The primary carboxamide eliminates a hydrolysis step required by the ethyl ester analog, and the 6-chloro group enables late-stage SNAr diversification with heteroaryl amines to explore SAR at the hinge-binding region. The crystal structure of BMS-986126 bound to IRAK4 (PDB 8SCV) provides a direct structural rationale for the 4-isopropylamino and primary carboxamide substituents [1].

IMPDH2 Chemical Probe Development for NAD+ Metabolism Studies

Deploy 6-chloro-4-(isopropylamino)nicotinamide as a starting scaffold for IMPDH2 inhibitor development, leveraging its validated Ki of 240–440 nM against recombinant human IMPDH2 . This activity, while moderate, provides a tractable starting point for structure-based optimization. The compound's conversion of the nicotinamide scaffold from a substrate into an inhibitor distinguishes it from the parent metabolite and enables competitive binding studies at the NAD+ cofactor site of IMPDH2, a validated target for immunosuppressive and antiviral therapies.

NNMT/NAMPT Dual-Pathway Probe for Cancer Metabolism Research

Employ 6-chloro-4-(isopropylamino)nicotinamide as a dual-purpose tool in NAD+ metabolism research: it serves as a direct NNMT enzyme probe while also functioning as a precursor for synthesizing bisubstrate NNMT inhibitors and NAMPT-targeted compounds. The primary amide can be elaborated to cell-potent NNMT inhibitors through further derivatization, as evidenced by related compounds in patent US20250017936 that achieve sub-nanomolar NNMT Ki values [1]. This versatility is particularly relevant for cancer metabolism studies where both NNMT and NAMPT are implicated in therapeutic resistance mechanisms.

Nicotinamide-Based Kinase Inhibitor Fragment Library Construction

Include 6-chloro-4-(isopropylamino)nicotinamide as a key fragment in diversity-oriented kinase inhibitor libraries, capitalizing on its pre-functionalized 6-chloro handle for parallel SNAr diversification with heteroaryl amine collections . The nicotinamide core is a privileged scaffold in kinase drug discovery, with Bristol-Myers Squibb's extensive patent estate (US 9,169,252; US 9,657,009) demonstrating its utility across IRAK4, Syk, and JAK kinase programs. The compound's favorable physicochemical profile (HBD = 2, HBA = 4, MW = 213.66 g/mol) positions it within lead-like chemical space for fragment-based and traditional medicinal chemistry approaches.

Quote Request

Request a Quote for 6-Chloro-4-(isopropylamino)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.